REACTION_CXSMILES
|
[OH-:1].[K+].[CH2:3]1[CH2:8][CH2:7]C[CH2:5][CH2:4]1.C1OCCOC2C(=CC=CC=2)OCCOCCO[C:17]2[C:12](=[CH:13]C=CC=2)OC1.[CH2:35](Cl)[CH:36]=[CH2:37].[C:39]1([CH3:45])[CH:44]=[CH:43][CH:42]=C[CH:40]=1>O>[CH3:35][C:36]1([CH3:37])[CH2:7][CH2:8][CH2:3][CH2:4][CH2:5]1.[C:36]([C:35]1([CH2:17][CH:12]=[CH2:13])[CH2:42][CH2:43][CH2:44][C:39]([CH3:40])([CH3:45])[CH2:3]1)(=[O:1])[CH3:37] |f:0.1|
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1
|
Name
|
|
Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux whereupon the reaction mass thickens
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 9 hours whereupon the mass
|
Duration
|
9 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
ADDITION
|
Details
|
The aqueous layer is added
|
Type
|
DISTILLATION
|
Details
|
the organic layer is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1(CC(CCC1)(C)C)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[K+].[CH2:3]1[CH2:8][CH2:7]C[CH2:5][CH2:4]1.C1OCCOC2C(=CC=CC=2)OCCOCCO[C:17]2[C:12](=[CH:13]C=CC=2)OC1.[CH2:35](Cl)[CH:36]=[CH2:37].[C:39]1([CH3:45])[CH:44]=[CH:43][CH:42]=C[CH:40]=1>O>[CH3:35][C:36]1([CH3:37])[CH2:7][CH2:8][CH2:3][CH2:4][CH2:5]1.[C:36]([C:35]1([CH2:17][CH:12]=[CH2:13])[CH2:42][CH2:43][CH2:44][C:39]([CH3:40])([CH3:45])[CH2:3]1)(=[O:1])[CH3:37] |f:0.1|
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1
|
Name
|
|
Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux whereupon the reaction mass thickens
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 9 hours whereupon the mass
|
Duration
|
9 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
ADDITION
|
Details
|
The aqueous layer is added
|
Type
|
DISTILLATION
|
Details
|
the organic layer is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1(CC(CCC1)(C)C)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[K+].[CH2:3]1[CH2:8][CH2:7]C[CH2:5][CH2:4]1.C1OCCOC2C(=CC=CC=2)OCCOCCO[C:17]2[C:12](=[CH:13]C=CC=2)OC1.[CH2:35](Cl)[CH:36]=[CH2:37].[C:39]1([CH3:45])[CH:44]=[CH:43][CH:42]=C[CH:40]=1>O>[CH3:35][C:36]1([CH3:37])[CH2:7][CH2:8][CH2:3][CH2:4][CH2:5]1.[C:36]([C:35]1([CH2:17][CH:12]=[CH2:13])[CH2:42][CH2:43][CH2:44][C:39]([CH3:40])([CH3:45])[CH2:3]1)(=[O:1])[CH3:37] |f:0.1|
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1
|
Name
|
|
Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux whereupon the reaction mass thickens
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 9 hours whereupon the mass
|
Duration
|
9 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
ADDITION
|
Details
|
The aqueous layer is added
|
Type
|
DISTILLATION
|
Details
|
the organic layer is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1(CC(CCC1)(C)C)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |